cis-3-Azabicyclo[3.2.0]heptane hcl
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Overview
Description
(1R,5S)-3-azabicyclo[320]heptane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction. This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of derivatives .
Industrial Production Methods
Industrial production methods for (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other scalable technologies.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
(1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: This compound has an oxygen atom in place of one of the carbon atoms in the ring, which can alter its reactivity and applications.
(1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione: This compound includes a dione functionality, making it useful in different types of chemical reactions.
Uniqueness
The uniqueness of (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride lies in its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H12ClN |
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Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+; |
InChI Key |
ZYMVRRSVCSOBSX-KNCHESJLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CNC2.Cl |
Canonical SMILES |
C1CC2C1CNC2.Cl |
Origin of Product |
United States |
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